molecular formula C5H5NO3 B011015 5-methyl-1,3-oxazole-4-carboxylic Acid CAS No. 103879-58-9

5-methyl-1,3-oxazole-4-carboxylic Acid

Cat. No. B011015
CAS RN: 103879-58-9
M. Wt: 127.1 g/mol
InChI Key: QIACATCUODRSLS-UHFFFAOYSA-N
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Description

5-methyl-1,3-oxazole-4-carboxylic acid (MOCA) is an organic compound that has been used in various scientific research applications. It is known for its ability to act as a catalyst in organic reactions, and it has been used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Oxazoles, including 5-methyl-1,3-oxazole-4-carboxylic Acid, are a significant class of compounds in pharmaceutical chemistry due to their diverse biological activities. They serve as the core structure for many biologically active molecules, particularly in the development of drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . The presence of the oxazole ring is associated with the ability to bind to specific biological targets, which is crucial for exerting therapeutic effects.

Magnetic Nanocatalysts in Organic Synthesis

Recent research has highlighted the use of magnetic nanocatalysts in the synthesis of oxazole derivatives. These catalysts offer high stability and easy separation from reaction mixtures, making them eco-friendly and effective for preparing a library of functionalized oxazoles . This method is particularly relevant for synthetic chemists focused on oxazole derivatives and those researching magnetic nanocatalysts.

Van Leusen Oxazole Synthesis

The van Leusen reaction, which involves tosylmethylisocyanides (TosMICs), is a prominent strategy for preparing oxazole-based medicinal compounds. This synthesis method is important for drug discovery as it allows for the creation of diverse oxazole derivatives with a broad range of biological activities .

Palladium-Catalyzed Cross-Coupling Reactions

5-methyl-1,3-oxazole-4-carboxylic Acid is used in palladium-catalyzed cross-coupling reactions between heteroaryl carboxylic acids and aryl bromides. This process leads to the formation of arylated heterocycles, which are significant in medicinal chemistry and drug development .

Metabolism of Food and Drugs

Carboxylic acid derivatives, including 5-methyl-1,3-oxazole-4-carboxylic Acid, can undergo hydrolysis to produce carboxylic acids. These reactions are vital biochemically, as they play a significant role in the metabolism of food, drugs, and other nutrients .

Modulation of Ion Channels

Research has shown that oxazole derivatives can modulate ion channels, such as activating BKCa channels and inhibiting L-type Ca channels. This modulation is essential for inducing vascular relaxation and has implications in the treatment of cardiovascular diseases .

properties

IUPAC Name

5-methyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACATCUODRSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463242
Record name 5-methyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1,3-oxazole-4-carboxylic Acid

CAS RN

103879-58-9
Record name 5-methyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-methyl-1,3-oxazole-4-carboxylic acid in the synthesis of berninamycin B?

A: 5-Methyl-1,3-oxazole-4-carboxylic acid is a key building block in the construction of the main dehydrohexapeptide segment of berninamycin B []. This segment (specifically, compound 2 in the paper) represents a significant portion of the antibiotic's structure. The researchers successfully incorporated two units of 5-methyl-1,3-oxazole-4-carboxylic acid into this segment, demonstrating its importance in achieving the synthesis of this complex molecule.

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